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Compound of Interest

Compound Name: 4-Acetylimidazole

Cat. No.: B182141 Get Quote

4-Acetylimidazole is an organic compound featuring an acetyl group attached to the fourth

position of a five-membered imidazole ring.[1] This seemingly simple molecule holds significant

importance as a chemical intermediate and a versatile tool in biochemical research.[2] The

imidazole core, an electron-rich heterocycle with two nitrogen atoms, is a privileged scaffold in

medicinal chemistry, known for its ability to bind to various receptors and enzymes within

biological systems.[3] 4-Acetylimidazole leverages this property, serving as a valuable

building block for synthesizing more complex molecules and as a chemical probe to investigate

protein function.[1] Its applications range from the development of potential anticancer agents

to its use as a specific inhibitor for studying enzyme mechanisms.[3][4][5] This guide provides a

comprehensive overview of its chemical properties, synthesis, mechanism of action, and key

applications for researchers and drug development professionals.

Physicochemical Properties and Characterization
Understanding the fundamental properties of 4-Acetylimidazole is crucial for its effective

application in a laboratory setting. It is typically a white to off-white solid that is soluble in polar

solvents like water and alcohols.[1]
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Property Value Source

CAS Number 61985-25-9 [4][6][7]

Molecular Formula C₅H₆N₂O [4]

Molecular Weight 110.11 g/mol [4]

Boiling Point 329.4 °C [4]

Physical Form Solid [1][6]

Storage
Sealed in dry, room

temperature or 2°C - 8°C
[4][6]

Characterization: The identity and purity of 4-Acetylimidazole are typically confirmed using a

suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to

elucidate the molecular structure, revealing that it exists as a zwitterion in aqueous solutions

and a monovalent ion in organic solvents like methanol.[4] High-Performance Liquid

Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful method for both

quantification and confirmation of its molecular weight.[8][9][10]

Synthesis and Chemical Reactivity
While direct Friedel-Crafts acylation of the imidazole ring is not straightforward, several

synthetic routes have been developed.[2] One patented method involves a condensation

reaction between an imidazole-4-carboxylate ester and ethyl acetate in the presence of a

strong base, followed by a ketoform decomposition to yield the final product.[2] This approach

offers a scalable and industrially viable pathway, overcoming the challenge of sourcing difficult-

to-prepare starting materials.[2]

The reactivity of 4-Acetylimidazole is dominated by the acetyl group and the imidazole ring. It

can participate in various chemical reactions, including acylation and condensation, making it a

versatile precursor in organic synthesis.[1] Its most significant application in biochemical

research stems from its ability to act as an acetylating agent, a characteristic it shares with its

more reactive isomer, N-acetylimidazole.
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Mechanism of Action: Probing Protein Function
through Acetylation
The primary utility of acetylimidazoles in chemical biology is the chemical modification of

proteins. Acetylation—the addition of an acetyl group—is a crucial post-translational

modification that can alter a protein's function, stability, and interactions.[11][12][13] While N-

acetylimidazole is more commonly cited for this purpose, the underlying chemistry provides a

framework for understanding the potential of 4-Acetylimidazole.

These reagents selectively acetylate nucleophilic amino acid residues. The primary target is the

phenolic hydroxyl group of tyrosine. The reaction proceeds via a nucleophilic attack from the

tyrosine residue on the carbonyl carbon of the acetyl group. This modification neutralizes the

charge and adds a bulky group, which can disrupt hydrogen bonding networks and alter the

local conformation of the protein, often leading to a change in its activity.[14][15]

Figure 1. Acetylation of a Tyrosine Residue
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Caption: Mechanism of protein modification by 4-Acetylimidazole.

This targeted modification is a powerful tool for identifying essential residues within an

enzyme's active site. If acetylation of a specific tyrosine leads to a loss of function, it strongly

suggests that this residue is critical for catalysis or substrate binding.[14]
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Applications in Research and Drug Development
The unique properties of 4-Acetylimidazole and its derivatives make them valuable in several

research areas.

Enzyme Inhibition Studies
Imidazole derivatives are known inhibitors of various enzymes.[5] For instance, N-

acetylimidazole has been shown to rapidly inactivate transketolase from baker's yeast by

acetylating a critical amino acid residue, suggested to be tyrosine, within the active site.[14]

The study of such inhibition kinetics provides invaluable information about the enzyme's

catalytic mechanism. Similarly, various imidazole-based compounds have been synthesized

and evaluated as inhibitors of acetylcholinesterase (AChE) and α-glucosidase, enzymes

relevant to Alzheimer's disease and diabetes, respectively.[16]

Anticancer Research
The imidazole scaffold is a key component in many anticancer agents.[3] 4-Acetylimidazole
itself has been described as a histidine analogue with demonstrated anticancer activity in

breast cancer cells.[4] Furthermore, derivatives synthesized from 4-acetylphenylamine have

shown promising cytotoxicity against triple-negative breast cancer, prostate carcinoma, and

glioblastoma cell lines.[3] The mechanism of action for many of these compounds involves the

inhibition of critical cellular processes, such as tubulin polymerization or the activity of enzymes

like topoisomerase I.[17]

Table of Anticancer Activity for Related Imidazole Derivatives:

Compound Cell Line Activity (EC₅₀) Reference

Compound 14* PPC-1 (Prostate) 3.1 µM [3]

Compound 22* PPC-1 (Prostate) 4.1 µM [3]

Compound 14* U-87 (Glioblastoma) 47.2 µM [3]

Cisplatin (Reference) PPC-1 (Prostate) 27.8 µM [3]
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Note: Compounds 14 and 22 are complex derivatives based on an acetyl-phenyl-imidazole

scaffold.

Chemical Probe for Mechanistic Studies
The ability to selectively modify proteins makes 4-Acetylimidazole a useful chemical probe. By

acetylating specific residues, researchers can investigate the role of those residues in protein-

protein interactions, conformational changes, and overall biological function. For example, the

acetylation of α-crystallin was used to study the importance of hydrogen-bonding side chains in

subunit assembly and its chaperone activity.[15]

Experimental Protocols
The following provides a generalized, step-by-step methodology for a common application: the

inhibition of an enzyme using an imidazole-based compound.

Protocol: Enzyme Inhibition Assay for α-Glucosidase

This protocol is adapted from general enzyme inhibition assay procedures.[16]

Objective: To determine the inhibitory effect of 4-Acetylimidazole on α-glucosidase activity.

Materials:

α-Glucosidase from Saccharomyces cerevisiae

4-Acetylimidazole (test inhibitor)

Acarbose (reference inhibitor)

p-nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

Phosphate buffer (50 mM, pH 6.8)

Sodium carbonate (Na₂CO₃) (0.1 M)

96-well microplate

Microplate reader
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Methodology:

Preparation of Solutions:

Prepare a stock solution of α-glucosidase in phosphate buffer.

Prepare a stock solution of the substrate (pNPG) in phosphate buffer.

Prepare serial dilutions of 4-Acetylimidazole and the reference inhibitor (Acarbose) in

phosphate buffer to create a range of concentrations for testing.

Assay Procedure:

To each well of a 96-well plate, add 20 µL of the enzyme solution.

Add 20 µL of the respective inhibitor solution (4-Acetylimidazole or Acarbose) at various

concentrations. For the control well, add 20 µL of phosphate buffer instead of an inhibitor.

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

Initiate the enzymatic reaction by adding 20 µL of the pNPG substrate solution to each

well.

Incubate the reaction mixture at 37°C for 30 minutes.

Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ to each well.

Data Acquisition and Analysis:

Measure the absorbance of each well at 405 nm using a microplate reader. The

absorbance is proportional to the amount of p-nitrophenol produced.

Calculate the percentage of inhibition for each inhibitor concentration using the formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Plot the percentage inhibition against the logarithm of the inhibitor concentration.
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Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the

enzyme's activity) from the resulting dose-response curve.

Figure 2. Workflow for Enzyme Inhibition Assay
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Caption: A generalized workflow for determining enzyme inhibition kinetics.

Conclusion and Future Perspectives
4-Acetylimidazole is a compound of significant interest due to its foundational role as a

building block and its utility as a biochemical tool. Its ability to participate in diverse chemical

reactions allows for the synthesis of novel derivatives with potential therapeutic properties,

particularly in oncology.[1][3] As a research tool, its capacity to modify protein function through

acetylation provides a direct method for probing enzymatic mechanisms and identifying critical

amino acid residues.[14]

Future research will likely focus on expanding the library of 4-Acetylimidazole derivatives to

discover compounds with enhanced potency and selectivity against therapeutic targets.

Advances in proteomics and mass spectrometry will further refine the use of such modifying

agents to map protein active sites and interaction networks with greater precision. The

continued exploration of this versatile imidazole will undoubtedly contribute to advancements in

both fundamental science and drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/26073294/
https://pubmed.ncbi.nlm.nih.gov/26073294/
https://pubmed.ncbi.nlm.nih.gov/26073294/
https://pubmed.ncbi.nlm.nih.gov/26073294/
https://www.khanacademy.org/test-prep/mcat/biomolecules/x04f6bc56:transcription-and-translation/v/protein-modifications
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2024.1408947/full
https://www.frontiersin.org/journals/cellular-and-infection-microbiology/articles/10.3389/fcimb.2024.1408947/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11254643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11254643/
https://pubmed.ncbi.nlm.nih.gov/3060120/
https://www.researchgate.net/publication/12780752_Acetylation_of_a-crystallin_with_N-acetylimidazole_and_its_influence_upon_the_native_aggregate_and_subunit_reassembly
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476189/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9476189/
https://pdf.benchchem.com/47/The_Biological_Versatility_of_2_4_Ethoxyphenyl_imidazole_A_Technical_Overview_for_Drug_Discovery_Professionals.pdf
https://www.benchchem.com/product/b182141#literature-review-of-4-acetylimidazole-research
https://www.benchchem.com/product/b182141#literature-review-of-4-acetylimidazole-research
https://www.benchchem.com/product/b182141#literature-review-of-4-acetylimidazole-research
https://www.benchchem.com/product/b182141#literature-review-of-4-acetylimidazole-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b182141?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

